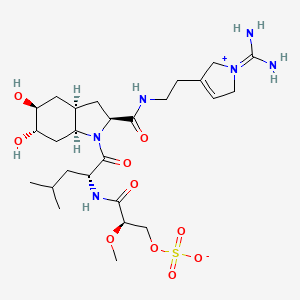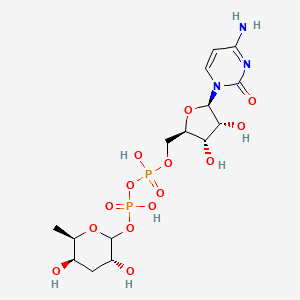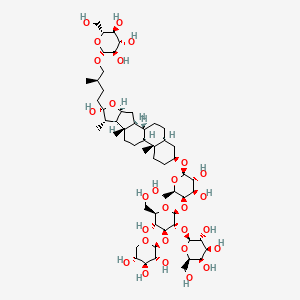
Methyl 3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
“Methyl 3-hydroxypiperidine-1-carboxylate” is a piperidinecarboxylate ester that is the methyl ester of 3-hydroxypiperidine-1-carboxylic acid . It has a molecular formula of C7H13NO3 and a molecular weight of 159.18 .
Synthesis Analysis
The synthesis of compounds like “Methyl 3-hydroxypiperidine-1-carboxylate” often involves complex organic reactions. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in the synthesis of pharmaceuticals, was achieved using an ®-specific carbonyl reductase from Candida parapsilosis .Molecular Structure Analysis
“Methyl 3-hydroxypiperidine-1-carboxylate” has a molecular formula of C7H13NO3 and a molecular weight of 159.19 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactivity of compounds like “Methyl 3-hydroxypiperidine-1-carboxylate” can include cyclocondensation reactions, alkylation with nucleophiles, and amidification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-hydroxypiperidine-1-carboxylate” are determined by its functional groups and molecular geometry. These properties can include solubility, melting points, and the ability to form hydrogen bonds.Applications De Recherche Scientifique
Synthesis of Natural Alkaloids
Methyl 3-hydroxypiperidine-1-carboxylate: is a key intermediate in the synthesis of complex natural alkaloids. Inspired by the biosynthesis of piperidine natural products, it serves as a building block for multi-substituted chiral piperidines . These compounds are crucial for developing bioactive molecules like (+)-241D, isosolenopsin A, and epimyrtine, which have significant pharmacological properties .
Drug Discovery
The piperidine nucleus, to which Methyl 3-hydroxypiperidine-1-carboxylate belongs, is pivotal in drug discovery. Piperidine derivatives exhibit a wide range of biological activities and are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . This compound’s versatility makes it an essential component in the development of new therapeutic drugs.
Anticancer Research
In anticancer research, Methyl 3-hydroxypiperidine-1-carboxylate derivatives have been explored for their potential to inhibit or prevent the proliferation of cancer cells. The structural complexity and the ability to introduce various functional groups make it a valuable scaffold for designing novel anticancer agents .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make Methyl 3-hydroxypiperidine-1-carboxylate a candidate for developing new treatments against bacterial and fungal infections. Its structural adaptability allows for the synthesis of compounds with targeted action against specific pathogens .
Neuropharmacology
In neuropharmacology, Methyl 3-hydroxypiperidine-1-carboxylate is used to create compounds that can interact with the central nervous system. These interactions can lead to the development of drugs that treat conditions such as Alzheimer’s disease, psychosis, and depression .
Analgesic and Anti-inflammatory Agents
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory properties. By modulating pain pathways and inflammatory responses, they hold promise for the creation of new pain relievers and anti-inflammatory medications .
Cardiovascular Research
Methyl 3-hydroxypiperidine-1-carboxylate: may contribute to cardiovascular research by forming the basis for drugs that address hypertension and other heart-related conditions. Its ability to be tailored for specific receptor targets is particularly beneficial in this field .
Chemical Biology and Enzyme Inhibition
Finally, in chemical biology, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic applications in various diseases .
Safety and Hazards
Orientations Futures
The future directions for “Methyl 3-hydroxypiperidine-1-carboxylate” and similar compounds could involve further exploration of their synthesis and potential applications in the pharmaceutical industry. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
methyl 3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSKBFLNOWQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508937 | |
| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
80613-04-3 | |
| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)


![4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate](/img/structure/B1252035.png)









